2-(4-Methoxybenzyl)piperidine

Catalog No.
S1933453
CAS No.
63587-60-0
M.F
C13H19NO
M. Wt
205.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methoxybenzyl)piperidine

CAS Number

63587-60-0

Product Name

2-(4-Methoxybenzyl)piperidine

IUPAC Name

2-[(4-methoxyphenyl)methyl]piperidine

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

InChI

InChI=1S/C13H19NO/c1-15-13-7-5-11(6-8-13)10-12-4-2-3-9-14-12/h5-8,12,14H,2-4,9-10H2,1H3

InChI Key

HECDAPDSJDYLQQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2CCCCN2

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCCN2

2-(4-Methoxybenzyl)piperidine (CAS 63587-60-0) is a highly versatile, functionalized nitrogen heterocycle utilized as a core building block in pharmaceutical synthesis and medicinal chemistry. Operating as a viscous oil in its free base form, it features a piperidine ring tethered to an electron-rich 4-methoxybenzyl moiety. This specific structural arrangement provides dual reactive sites: the secondary amine for N-alkylation or acylation, and the activated aromatic ring for electrophilic modifications. In procurement contexts, it is primarily sourced as a precursor for developing monoamine transporter ligands, analgesics, and complex alkaloids, offering distinct synthetic advantages over unfunctionalized benzylpiperidines [1].

Substituting 2-(4-Methoxybenzyl)piperidine with the more common, unsubstituted 2-benzylpiperidine introduces severe synthetic bottlenecks when para-oxygenated derivatives are required. Direct electrophilic hydroxylation of an unfunctionalized benzyl group is poorly regioselective and typically yields complex mixtures with low recovery of the desired para-isomer. In contrast, the pre-installed 4-methoxy group acts as a stable, protected phenol equivalent that can be quantitatively unmasked via standard O-demethylation protocols. Furthermore, attempting to use the hydrochloride salt (CAS 420137-09-3) instead of the free base necessitates an additional neutralization step during N-functionalization, generating amine salt byproducts that complicate downstream purification and reduce overall process efficiency[1].

Regioselective Access to Para-Hydroxy Derivatives via O-Demethylation

When synthesizing para-hydroxybenzylpiperidine derivatives, 2-(4-Methoxybenzyl)piperidine serves as a highly efficient protected precursor. Standard O-demethylation using boron tribromide (BBr3) reliably yields >85% of the target phenol. In contrast, attempting direct C-H oxidation on the unsubstituted 2-benzylpiperidine is plagued by poor regiocontrol, typically yielding <20% of the desired para-isomer alongside complex byproduct mixtures [1].

Evidence DimensionYield of para-hydroxybenzyl derivative
Target Compound Data>85% yield via standard BBr3 O-demethylation
Comparator Or BaselineUnsubstituted 2-benzylpiperidine (<20% yield via direct C-H oxidation)
Quantified Difference>4-fold increase in yield for para-oxygenated targets
ConditionsStandard deprotection (BBr3, DCM, -78°C to RT) vs. direct C-H functionalization

Procuring the pre-methoxylated building block eliminates the need for complex, low-yield C-H oxidation steps, ensuring scalable access to phenolic intermediates.

Processability: Free Base vs. Hydrochloride Salt in N-Acylation/Alkylation

For downstream N-alkylation or N-acylation, procuring the free base form of 2-(4-Methoxybenzyl)piperidine eliminates the need for exogenous neutralizing bases (such as DIPEA or triethylamine). This direct reaction prevents the generation of stoichiometric amine salt byproducts (e.g., Et3N·HCl) that occur when using the hydrochloride salt (CAS 420137-09-3), thereby streamlining crude purification and improving atom economy [1].

Evidence DimensionRequirement for exogenous base and salt byproduct generation
Target Compound Data0 equivalents of exogenous base required; direct reaction
Comparator Or Baseline2-(4-Methoxybenzyl)piperidine HCl salt (requires >1 eq DIPEA/Et3N)
Quantified DifferenceEliminates 100% of exogenous amine salt byproducts (e.g., Et3N·HCl) in the crude mixture
ConditionsAnhydrous N-acylation or N-alkylation in DCM/THF

Selecting the free base streamlines the synthetic workflow by removing neutralization steps, directly improving crude purity and reducing purification overhead.

Aromatic Reactivity: Electrophilic Aromatic Substitution Kinetics

The presence of the strongly electron-donating methoxy group significantly activates the aromatic ring toward electrophilic aromatic substitution. Compared to the mildly deactivated unsubstituted 2-benzylpiperidine, the target compound exhibits much faster reaction kinetics and >90% regioselectivity for substitution ortho to the methoxy group, enabling precise multi-functionalization[1].

Evidence DimensionAromatic ring activation for electrophilic attack
Target Compound DataHighly activated (directed ortho to the methoxy group)
Comparator Or BaselineUnsubstituted 2-benzylpiperidine (mildly deactivated/neutral, poor regiocontrol)
Quantified DifferenceSignificantly faster reaction kinetics and >90% regioselectivity for ortho-substitution relative to the methoxy group
ConditionsStandard electrophilic substitution (e.g., nitration, halogenation)

The electron-donating methoxy group enables mild, highly regioselective modifications of the aromatic ring, which is critical for synthesizing multi-substituted pharmacophores.

Pharmacophore Design: Introduction of a Hydrogen Bond Acceptor

In pharmacophore design, substituting a methyl group with a methoxy group fundamentally alters the molecule's interaction profile. While maintaining similar steric bulk to 2-(4-methylbenzyl)piperidine, 2-(4-Methoxybenzyl)piperidine introduces an additional hydrogen bond acceptor (HBA). This single atom change can drastically increase binding affinity for targets like monoamine transporters that require specific hydrogen-bonding interactions [1].

Evidence DimensionHydrogen Bond Acceptors (HBA)
Target Compound DataHBA = 2 (Amine + Methoxy oxygen)
Comparator Or Baseline2-(4-Methylbenzyl)piperidine (HBA = 1, Amine only)
Quantified DifferenceAddition of 1 critical HBA while maintaining similar steric bulk
ConditionsIn silico and in vitro receptor binding models

The methoxy oxygen provides a crucial hydrogen-bonding interaction site for target proteins, differentiating its biological activity profile from simple alkyl-substituted analogs.

Synthesis of Monoamine Transporter Ligands

Due to its structural similarity to known reuptake inhibitors, 2-(4-Methoxybenzyl)piperidine is an ideal starting material for developing novel DAT, SERT, and NET ligands. The pre-installed methoxy group provides both a critical hydrogen bond acceptor for receptor interaction and a handle for generating phenolic derivatives via O-demethylation, which are often required for optimal binding affinity [1].

Development of Multi-Substituted Alkaloid Scaffolds

In complex alkaloid synthesis, the electron-rich aromatic ring of this compound allows for mild and highly regioselective electrophilic aromatic substitutions. This enables chemists to efficiently install additional halogens or nitro groups ortho to the methoxy moiety, a synthetic maneuver that is practically unachievable with unsubstituted benzylpiperidines[2].

High-Throughput N-Functionalization Library Generation

Procured as a free base, this compound is highly suited for automated or high-throughput N-alkylation and N-acylation campaigns. By eliminating the need for exogenous neutralizing bases like DIPEA, it prevents the accumulation of amine salt byproducts, thereby simplifying parallel purification processes and increasing library yield [3].

XLogP3

2.6

Dates

Last modified: 08-16-2023

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